Cas no 1552282-07-1 (1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene)

1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene 化学的及び物理的性質
名前と識別子
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- EN300-6759056
- 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene
- 1552282-07-1
-
- インチ: 1S/C10H12BrF/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3
- InChIKey: JRCBAYUVVKOSBJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=CC=1C(C)(C)F
計算された属性
- 精确分子量: 230.01064g/mol
- 同位素质量: 230.01064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3.2
1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6759056-5.0g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95.0% | 5.0g |
$5949.0 | 2025-03-13 | |
Enamine | EN300-6759056-1.0g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95.0% | 1.0g |
$2050.0 | 2025-03-13 | |
Aaron | AR028KIS-1g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 1g |
$2844.00 | 2025-02-16 | |
Aaron | AR028KIS-2.5g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 2.5g |
$5552.00 | 2023-12-15 | |
1PlusChem | 1P028KAG-50mg |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 50mg |
$736.00 | 2024-06-20 | |
1PlusChem | 1P028KAG-1g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 1g |
$2596.00 | 2024-06-20 | |
Enamine | EN300-6759056-0.5g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95.0% | 0.5g |
$1599.0 | 2025-03-13 | |
Enamine | EN300-6759056-0.25g |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95.0% | 0.25g |
$1015.0 | 2025-03-13 | |
Aaron | AR028KIS-100mg |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 100mg |
$1004.00 | 2025-02-16 | |
Aaron | AR028KIS-250mg |
1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene |
1552282-07-1 | 95% | 250mg |
$1421.00 | 2025-02-16 |
1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene 関連文献
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzeneに関する追加情報
Introduction to 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene (CAS No. 1552282-07-1)
1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene, identified by its Chemical Abstracts Service (CAS) number 1552282-07-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a bromomethyl group and a fluoropropyl substituent on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the development of various chemical entities.
The structural composition of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene includes a benzene core substituted at the 1-position with a bromomethyl group and at the 2-position with a fluoropropyl moiety. The presence of these functional groups imparts distinct reactivity, making the compound highly versatile in synthetic chemistry. The bromomethyl group is particularly notable for its ability to participate in nucleophilic substitution reactions, while the fluoropropyl group introduces steric and electronic effects that can influence the overall reactivity and selectivity of the molecule.
In recent years, there has been growing interest in this compound due to its potential applications in pharmaceutical development. The benzene ring, a common structural motif in many bioactive molecules, serves as an ideal scaffold for further functionalization. The combination of the bromomethyl and fluoropropyl groups provides a balance between reactivity and stability, allowing for controlled modifications that can tailor the compound's properties for specific applications.
One of the most compelling aspects of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel heterocycles, which are essential components in many pharmaceuticals. For instance, the bromomethyl group can be readily converted into other functional groups such as alcohols, ethers, or thiols through nucleophilic substitution reactions. This flexibility allows chemists to construct diverse molecular architectures with precision.
The fluoropropyl substituent also plays a crucial role in modulating the electronic properties of the molecule. Fluoroalkyl groups are known for their ability to influence metabolic stability, lipophilicity, and binding affinity in drug candidates. By incorporating a fluoropropyl group into a benzene-based scaffold, researchers can fine-tune these properties to enhance the pharmacological profile of their target compounds. This has led to several studies exploring its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Recent advancements in synthetic methodologies have further highlighted the importance of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient transformations of this compound into more complex structures. For example, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at various positions on the benzene ring, expanding its utility in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring derivatives of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene due to its potential as a precursor for bioactive molecules. Studies have shown that modifications at the 1-position and 2-position can significantly alter the biological activity of derived compounds. This has spurred interest in developing libraries of analogs based on this scaffold for high-throughput screening campaigns.
Moreover, the compound's stability under various reaction conditions makes it an attractive choice for industrial applications. Its ability to withstand harsh conditions without degradation ensures that it remains a reliable intermediate throughout synthetic processes. This reliability is crucial for large-scale production where consistency and yield are paramount.
In conclusion, 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene (CAS No. 1552282-07-1) represents a fascinating compound with broad utility in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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